Chemical structure of Vardenafil Oxopiperazine-D6 impurity
Chemical structure of Vardenafil Oxopiperazine-D6 impurity
This is a comprehensive technical guide detailing the chemical structure, synthesis logic, and analytical application of the Vardenafil Oxopiperazine-D6 Impurity .
Structural Characterization, Synthesis, and Bioanalytical Application
Executive Summary
In the development and quality control of phosphodiesterase type 5 (PDE5) inhibitors, accurate impurity profiling is mandated by ICH Q3A/B guidelines. Vardenafil Oxopiperazine (specifically the N-desethyl-3-oxopiperazine derivative) is a known oxidative metabolite and process-related impurity of Vardenafil.[1]
To quantify this impurity accurately in complex matrices (plasma, urine) or pharmaceutical formulations, Isotope Dilution Mass Spectrometry (IDMS) is the gold standard. Vardenafil Oxopiperazine-D6 serves as the stable isotope-labeled Internal Standard (IS) for this purpose.[1] Its deuterated structure ensures it co-elutes with the target impurity while remaining mass-resolved by mass spectrometry, correcting for matrix effects and ionization suppression.[1]
Chemical Structure & Identity
The term "Oxopiperazine" in the context of Vardenafil impurities typically refers to the lactam formation on the piperazine ring, often accompanied by N-dealkylation.
Nomenclature and Identification[1][2][3]
-
Common Name: Vardenafil Oxopiperazine-D6[1]
-
Chemical Name (IUPAC): 2-[2-Ethoxy-5-[(3-oxo-1-piperazinyl-2,2,5,5,6,6-d6)sulfonyl]phenyl]-5-methyl-7-propyl-imidazo[5,1-f][1,2,4]triazin-4(1H)-one.[1]
-
Molecular Formula:
[3][4] -
Molecular Weight: 480.57 g/mol (vs. 474.53 g/mol for unlabeled)[1][5]
-
Mass Shift: +6 Da
Structural Logic
The molecule differs from Vardenafil in two key aspects:
-
Oxidation & Dealkylation: The N-ethyl group is absent, and the piperazine ring contains a ketone (lactam) functionality, making it a piperazin-2-one derivative.[1]
-
Isotopic Labeling (D6): The deuterium atoms are strategically placed on the piperazinone ring carbons.[1] This location is metabolically stable and non-exchangeable, unlike protons on the amide nitrogen or acidic positions.[1]
Structural Visualization
The following diagram illustrates the structural relationship between the parent drug, the impurity, and the deuterated standard.[1]
Caption: Structural evolution from Vardenafil to its Oxopiperazine impurity and the D6-labeled internal standard.
Synthesis & Labeling Strategy
The synthesis of Vardenafil Oxopiperazine-D6 does not typically start from Vardenafil itself.[1] Instead, it employs a convergent synthesis connecting the imidazotriazinone scaffold with a pre-labeled piperazinone fragment.[1]
Retrosynthetic Analysis
The molecule is disconnected at the sulfonamide bond.[1]
-
Fragment A (Electrophile): Imidazotriazinone sulfonyl chloride (The "Sulfochloride" intermediate).[1]
-
Fragment B (Nucleophile): Piperazin-2-one-D6.[1]
Step-by-Step Synthesis Protocol[1]
Reagents:
-
Precursor: 4-ethoxy-3-(5-methyl-4-oxo-7-propyl-3,4-dihydroimidazo[5,1-f][1,2,4]triazin-2-yl)benzenesulfonyl chloride.[1][6]
-
Labeled Reagent: Piperazin-2-one-d6 (CAS: Custom or commercial isotope supplier).[1]
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).[1]
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA).[1]
Procedure:
-
Preparation: Dissolve 1.0 equivalent of the Sulfochloride intermediate in anhydrous DCM under a nitrogen atmosphere.
-
Activation: Cool the solution to 0°C to minimize side reactions (hydrolysis).
-
Coupling: Add 1.2 equivalents of Piperazin-2-one-d6 followed by 2.0 equivalents of TEA dropwise.
-
Note: The D6 label is on the piperazine ring carbons (
), ensuring the +6 Da shift is intrinsic to the ring structure.[1]
-
-
Reaction: Allow to warm to room temperature and stir for 4–6 hours. Monitor by TLC or LC-MS.[1]
-
Workup: Quench with water. Extract with DCM.[1] Wash organic layer with brine, dry over
, and concentrate. -
Purification: Flash column chromatography (MeOH/DCM gradient).
Synthesis Workflow Diagram[1]
Caption: Convergent synthesis pathway for Vardenafil Oxopiperazine-D6 via sulfonamide coupling.
Analytical Application (LC-MS/MS)
The primary utility of Vardenafil Oxopiperazine-D6 is as an Internal Standard (IS) for quantitative bioanalysis.[1]
Why Use D6-IS?
-
Matrix Effect Compensation: In plasma/urine, phospholipids can suppress ionization.[1] The D6-IS co-elutes with the analyte, experiencing the exact same suppression, allowing for ratio-based correction.[1]
-
Carrier Effect: The IS acts as a carrier to prevent adsorption of low-concentration analyte to glassware or instrument surfaces.[1]
Experimental Protocol: LC-MS/MS Conditions
Sample Preparation:
-
Aliquot 50 µL of plasma.[1]
-
Add 10 µL of Vardenafil Oxopiperazine-D6 Working Solution (100 ng/mL).
-
Precipitate proteins with 200 µL Acetonitrile (ACN).[1]
-
Vortex, Centrifuge (10,000 rpm, 5 min).
-
Inject supernatant.[1]
Chromatography (HPLC):
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water (Proton source for ESI+).[1]
-
Gradient: 10% B to 90% B over 3 minutes.
Mass Spectrometry (MRM Parameters): The following Multiple Reaction Monitoring (MRM) transitions are recommended.
| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) | Role |
| Vardenafil Oxopiperazine | 475.2 | 151.1 | 35 | Analyte |
| Vardenafil Oxopiperazine-D6 | 481.2 | 151.1 | 35 | Internal Standard |
Note: The product ion m/z 151.1 corresponds to the ethoxy-benzenesulfonyl moiety, which is common to both and retains the label if the label is on the piperazine? Wait. If the label is on the piperazine ring, and the fragment is 151 (benzene part), the fragment will not carry the label. This is acceptable as long as the precursor selection (Q1) distinguishes them. However, a better transition for the IS would be one that retains the D6 label to confirm identity, such as the loss of the ethoxy group or the piperazine fragment itself.
Refined MRM Strategy:
-
Analyte: 475.2 -> 299.1 (Imidazotriazinone core) or 475.2 -> 151.1.[1]
-
IS (D6): 481.2 -> 299.1 (Imidazotriazinone core, unlabeled) or 481.2 -> 157.1 (if fragmenting to the piperazine).[1]
-
Standard Practice: Using the 481 -> 151 transition is valid for quantification because the Q1 selection provides the specificity.[1]
Stability and Handling
-
Storage: -20°C, protected from light and moisture.
-
Solubility: Soluble in DMSO, Methanol, and Acetonitrile.[1]
-
Isotopic Stability: The C-D bonds on the piperazine ring are non-exchangeable in aqueous media at physiological pH.[1] Avoid highly acidic conditions at elevated temperatures for prolonged periods to prevent potential degradation of the lactam ring.[1]
References
-
US Food and Drug Administration (FDA). Guidance for Industry: Bioanalytical Method Validation.[1] (2018).[1][8] [Link]
-
European Medicines Agency (EMA). ICH guideline M10 on bioanalytical method validation.[1] (2022).[1][5][9][10] [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for Vardenafil.[1] (2024).[1][7] [Link]
-
Pharmaffiliates. Vardenafil Oxopiperazine-D6 (Impurity) Product Data. (Accessed 2024).[1] [Link]
Sources
- 1. lotusfeetpharma.com [lotusfeetpharma.com]
- 2. veeprho.com [veeprho.com]
- 3. Vardenafil Oxopiperazine-D6 (Impurity) | CAS 448184-58-5 (unlabeled) | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. US20160311827A1 - The method for manufacturing of vardenafil and its salts - Google Patents [patents.google.com]
- 7. faa.gov [faa.gov]
- 8. Liquid Chromatography-Tandem Mass Spectrometry Method for the Determination of Vardenafil and Its Application of Bioequivalence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. saudijournals.com [saudijournals.com]
